3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide
Overview
Description
3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide, also known as OPB-9195, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism Of Action
The mechanism of action of 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide involves the inhibition of the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), which is involved in the biosynthesis of cholesterol. By inhibiting HMGCR, 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide reduces the production of cholesterol in cells, leading to a decrease in cell proliferation and an increase in apoptosis.
Biochemical And Physiological Effects
In addition to its effects on cancer cells, 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide has been shown to have other biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as improve insulin sensitivity and glucose metabolism. Additionally, 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide in lab experiments is its specificity for HMGCR, which allows for targeted inhibition of cholesterol biosynthesis. However, one limitation is that 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide may have off-target effects on other enzymes, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for the study of 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide. One area of interest is the development of more potent and selective HMGCR inhibitors based on the structure of 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide. Additionally, further research is needed to explore the potential applications of 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide in the treatment of neurodegenerative diseases and other conditions. Finally, the safety and toxicity of 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide need to be further investigated before it can be considered for clinical use.
Scientific Research Applications
3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide has been studied for its potential use in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
3-(2-oxopyrrolidin-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19-12-6-14-23(19)18-11-4-10-17(15-18)20(25)22-21-13-5-9-16-7-2-1-3-8-16/h1-5,7-11,13,15H,6,12,14H2,(H,22,25)/b9-5+,21-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACZASUELLOQBX-OGGKTOENSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)NN=CC=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxopyrrolidin-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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